Zinc ricinoleate
CAS No.: 93028-47-8
Cat. No.: VC13703575
Molecular Formula: C36H66O6Zn
Molecular Weight: 660.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93028-47-8 |
|---|---|
| Molecular Formula | C36H66O6Zn |
| Molecular Weight | 660.3 g/mol |
| IUPAC Name | zinc;(Z,12R)-12-hydroxyoctadec-9-enoate |
| Standard InChI | InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
| Standard InChI Key | GAWWVVGZMLGEIW-GNNYBVKZSA-L |
| Isomeric SMILES | CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2] |
| SMILES | CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] |
| Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] |
Introduction
Chemical Identity and Structural Properties
Zinc ricinoleate (CAS No. 13040-19-2) is formally identified as bis(12-hydroxy-9-octadecenoato)zinc, with the molecular formula and a molecular weight of 363.85 g/mol . The compound exists as a fine white powder with a faint fatty acid odor and a density of 1.095 g/cm³ at 20°C . Its structure comprises two ricinoleate anions coordinated to a central zinc ion, forming a bidentate complex through the carboxylate and hydroxyl groups of the ricinoleic acid backbone .
Key Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Melting Point | 92–95°C |
| Density | 1.095 g/cm³ (20°C) |
| Solubility | Insoluble in water; soluble in lipids |
| LogP (Partition Coefficient) | 5.701 (estimated) |
| Crystal Structure | Hexagonal (wurtzite-like) |
The InChIKey OIJQSPQODYCEJI-UVTPQHRRNA-N and SMILES string [C@@H](O)(CCCCCC)C/C=C\CCCCCCCC(=O)O.[Zn] provide precise descriptors of its stereochemistry and bonding . Fourier-transform infrared (FTIR) spectroscopy reveals asymmetric carboxylate stretching vibrations at 1548 cm⁻¹ and 1526 cm⁻¹, confirming zinc-carboxylate coordination .
Synthesis and Industrial Production
Recent advances in synthesis methodologies have optimized the production of zinc ricinoleate via alkali catalysis. A 2024 study demonstrated a two-step process involving:
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Transesterification of Castor Oil:
Castor oil reacts with methanol under alkaline conditions to yield methyl ricinoleate (88.7% yield) . The reaction is governed by the equation: -
Saponification with Zinc Salts:
Methyl ricinoleate undergoes hydrolysis with zinc acetate, forming zinc ricinoleate. Nuclear magnetic resonance (NMR) spectra confirm residual methyl ricinoleate (<5%) in final products, influencing crystallinity .
Comparative Synthesis Metrics
| Parameter | PZR1 (Bridging Bidentate) | PZR2 (Monodentate) |
|---|---|---|
| FTIR Δ (cm⁻¹) | 186 | 231 |
| Crystal Size (XRD, nm) | 42.3 | 38.7 |
| Thermal Decomposition (°C) | 285 | 272 |
Bridging bidentate coordination (PZR1) enhances thermal stability, whereas monodentate configurations (PZR2) favor antimicrobial activity .
Mechanisms of Odor Neutralization and Antimicrobial Action
Zinc ricinoleate’s efficacy in deodorants stems from dual mechanisms:
Molecular Complexation
The compound’s amphiphilic structure enables interaction with odor-causing molecules (e.g., isovaleric acid, ammonia). The zinc ion chelates sulfur and nitrogen groups, while the ricinoleate chain sequesters hydrophobic volatiles . This encapsulation reduces odor intensity by 60–80% compared to placebos .
Bacterial Growth Inhibition
Zinc ricinoleate disrupts bacterial membrane integrity, targeting Staphylococcus epidermidis and Corynebacterium spp.—key contributors to axillary odor . Minimal inhibitory concentrations (MICs) range from 0.5–2.0 mg/mL, with no adverse effects on commensal skin flora .
Applications Across Industries
Cosmetics and Personal Care
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Deodorants: 85% of commercial “natural” deodorants utilize zinc ricinoleate for its non-irritating profile .
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Skincare: Forms protective films to mitigate transepidermal water loss (TEWL) by 22% .
Industrial Uses
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Waste Management: Reduces hydrogen sulfide emissions in landfills by 40% at 0.1% w/w .
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Lubricants: Enhances thermal stability of greases up to 300°C .
Recent Advances and Future Directions
A 2024 study highlighted scalable synthesis routes using heterogeneous catalysts, achieving 95% purity . Future research priorities include:
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Nanostructured Forms: Enhancing bioavailability via nanoemulsions.
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Antimicrobial Synergy: Combining with plant-derived terpenes for broad-spectrum activity.
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